REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.Cl.O.[CH2:8]1C[O:11][CH2:10][CH2:9]1>>[S:1]1[CH:5]=[CH:4][C:3]([CH:9]([CH3:8])[CH:10]=[O:11])=[CH:2]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the mixture was concentrated the residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |